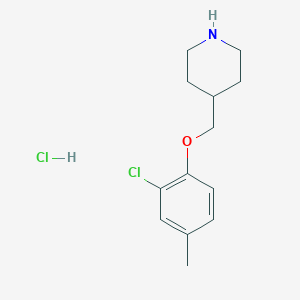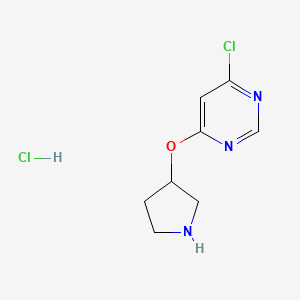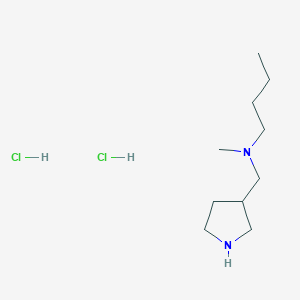
n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride
説明
N-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride (NMPB) is a synthetic organic compound known as a pyrrolidinium cation. It is a colorless, crystalline solid with a low melting point and is soluble in water, ethanol, and other polar organic solvents. NMPB is used in a variety of scientific experiments, including those related to drug discovery, pharmacology, and biochemistry.
科学的研究の応用
Thermodynamic and Physical Properties
n-Methyl-n-(3-pyrrolidinylmethyl)-1-butanamine dihydrochloride's properties have been evaluated in studies focusing on its thermodynamic and thermophysical aspects. Such research is crucial for understanding the compound's behavior in various environments and can contribute to applications in material science and chemical engineering. For instance, a study provided detailed information on the thermodynamic properties of related compounds in solid and liquid phases, vapor pressure, enthalpy of vaporization, and density (Das et al., 1993).
Analytical Techniques
The development of analytical methods for the detection and differentiation of this compound and its derivatives has been a significant area of research. This includes advancements in gas chromatography-mass spectrometry (GC-MS) for identification and quantification, which are vital for forensic analysis and quality control in pharmaceutical applications. For example, Clark, Deruiter, and Noggle (1996) developed methods for differentiating this compound from its isomers using mass spectrometry (Clark, Deruiter, & Noggle, 1996).
Biological and Pharmacological Studies
While avoiding the discussion of drug use, dosage, and side effects, it is notable that various analogs of this compound have been studied for their potential therapeutic applications. This includes research into their interaction with biological systems, which can inform the development of new pharmaceuticals or therapeutic techniques. Nichols et al. (1986) explored the psychoactive effects of related compounds, suggesting potential applications in psychotherapy (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).
特性
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-4-7-12(2)9-10-5-6-11-8-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVJOOJWRKISQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



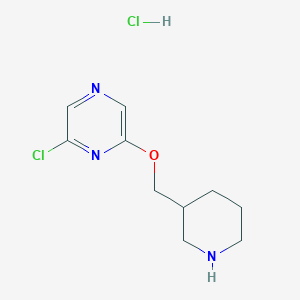
![3-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424627.png)
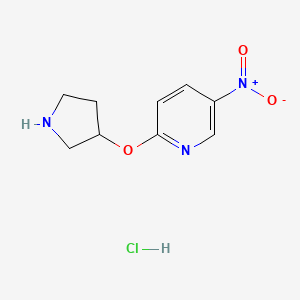

![4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424631.png)
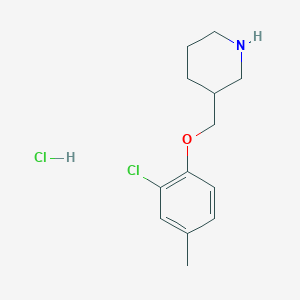

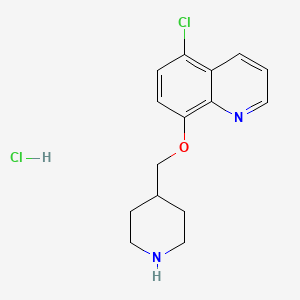

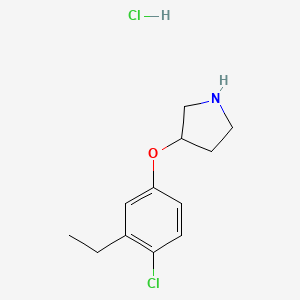
![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1424642.png)
